molecular formula C10H10N2S B6270061 4-(thiophen-2-yl)benzene-1,2-diamine CAS No. 471239-63-1

4-(thiophen-2-yl)benzene-1,2-diamine

Cat. No.: B6270061
CAS No.: 471239-63-1
M. Wt: 190.3
InChI Key:
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Description

4-(thiophen-2-yl)benzene-1,2-diamine is a chemical compound with the CAS Number: 471239-63-1 . It has a molecular weight of 191.28 and its IUPAC name is 4-(1H-1lambda3-thiophen-2-yl)benzene-1,2-diamine .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the use of 4-thienyl-2-nitroaniline and 10% Pd/C in anhydrous ethanol at room temperature . The reaction flask is evacuated and subsequently filled with H2. The resulting mixture is allowed to stir under a hydrogen atmosphere for 3 hours .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11N2S/c11-8-4-3-7 (6-9 (8)12)10-2-1-5-13-10/h1-6,13H,11-12H2 . This indicates that the molecule consists of a benzene ring with two amine groups at positions 1 and 2, and a thiophene ring attached at position 4.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored at a temperature between 28°C .

Scientific Research Applications

4-(thiophen-2-yl)benzene-1,2-diamine has a wide range of potential applications in scientific research. It has been used as a building block in the synthesis of various pharmaceuticals, such as anti-cancer agents, anti-inflammatory agents, and anti-bacterial agents. Additionally, it has been used in the synthesis of polymers and other materials for use in drug delivery systems.

Advantages and Limitations for Lab Experiments

The use of 4-(thiophen-2-yl)benzene-1,2-diamine in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is readily available. Additionally, it is relatively easy to synthesize and purify. However, there are some limitations to its use in laboratory experiments. It is a relatively unstable compound, and it can be difficult to store for long periods of time. Additionally, it is toxic and must be handled with care.

Future Directions

There are a number of potential future directions for 4-(thiophen-2-yl)benzene-1,2-diamine research. Further research into its mechanism of action and biochemical and physiological effects could lead to new and improved pharmaceuticals. Additionally, further research into its potential applications in drug delivery systems could lead to more effective treatments. Finally, research into its potential toxicity and safety could lead to improved safety protocols for its use in laboratory experiments.

Synthesis Methods

4-(thiophen-2-yl)benzene-1,2-diamine can be synthesized through a two-step process. The first step is the condensation reaction of 2-thiophenecarboxaldehyde and aniline, which yields 4-thiophenecarboxaldehyde. This can be done in a solvent such as ethanol and in the presence of a base such as sodium hydroxide. The second step is the reduction of the 4-thiophenecarboxaldehyde to this compound using a reducing agent such as sodium borohydride. This reaction can be carried out in a solvent such as acetonitrile.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(thiophen-2-yl)benzene-1,2-diamine involves the reaction of 2-aminobenzonitrile with thiophene-2-carboxaldehyde in the presence of a reducing agent to form the intermediate 4-(thiophen-2-yl)benzene-1,2-diamine.", "Starting Materials": [ "2-aminobenzonitrile", "thiophene-2-carboxaldehyde", "reducing agent" ], "Reaction": [ "Step 1: Dissolve 2-aminobenzonitrile and thiophene-2-carboxaldehyde in a suitable solvent such as ethanol or methanol.", "Step 2: Add a reducing agent such as sodium borohydride or lithium aluminum hydride to the reaction mixture.", "Step 3: Stir the reaction mixture at room temperature for several hours until the reaction is complete.", "Step 4: Filter the reaction mixture to remove any solid impurities.", "Step 5: Purify the crude product by recrystallization or column chromatography to obtain 4-(thiophen-2-yl)benzene-1,2-diamine as a white solid." ] }

471239-63-1

Molecular Formula

C10H10N2S

Molecular Weight

190.3

Purity

95

Origin of Product

United States

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